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Compound of Interest

Compound Name: Boc-2-Iodo-D-Phenylalanine

Cat. No.: B581947 Get Quote

In the landscape of medicinal chemistry and peptide science, the incorporation of non-

canonical amino acids is a cornerstone strategy for developing novel therapeutics with

enhanced efficacy, stability, and functionality. Among these specialized reagents, Boc-2-Iodo-
D-Phenylalanine emerges as a particularly powerful and versatile building block. Its unique

trifecta of features—a temporary N-terminal protecting group, a defined stereochemical

configuration, and a strategically placed reactive handle—provides researchers with precise

control over peptide architecture and a gateway to a vast array of post-synthetic modifications.

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of Boc-2-Iodo-D-Phenylalanine. We will delve into its core

structural and stereochemical properties, explore its synthetic utility, and present a detailed

methodology for its application in palladium-catalyzed cross-coupling reactions, a testament to

its significance in modern chemical biology and drug discovery.

Part 1: Molecular Architecture and Stereochemical
Integrity
The utility of Boc-2-Iodo-D-Phenylalanine stems from the distinct roles of its three primary

structural components. Understanding this architecture is fundamental to leveraging its full

potential.

The tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides temporary

protection of the alpha-amino functionality.[1][2] This is critical for controlled, stepwise
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peptide synthesis, preventing unwanted side reactions and ensuring that the amino acid is

incorporated at the desired position in the growing peptide chain.[2] Its acid-labile nature

allows for clean and efficient deprotection under specific conditions that typically do not affect

other parts of the peptide, such as the peptide bonds or many side-chain protecting groups.

The D-Phenylalanine Core: All naturally occurring amino acids in proteins are of the L-

configuration.[3] The use of a D-amino acid, such as D-phenylalanine, is a deliberate design

choice to impart specific properties to a peptide. Peptides containing D-amino acids

generally exhibit significantly enhanced stability against enzymatic degradation by proteases,

leading to a longer biological half-life—a highly desirable trait in therapeutic peptides. The

stereochemistry of D-phenylalanine is defined as the (R)-enantiomer according to the Cahn-

Ingold-Prelog priority system.[4]

The Ortho-Iodine Substituent: The iodine atom on the C2 position of the phenyl ring is the

molecule's key functional handle.[1] Aryl iodides are excellent substrates for a wide range of

transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and

Sonogashira couplings.[1] This allows for the introduction of diverse chemical moieties onto

the peptide scaffold after its initial synthesis, enabling the creation of complex architectures,

peptide stapling, or the attachment of imaging agents and drug payloads.[4][5] The ortho

position of the iodine can also introduce conformational constraints that may influence the

peptide's secondary structure and binding affinity to its biological target.

Stereochemistry in Detail
The designation "D-Phenylalanine" refers to its stereochemical relationship to D-

glyceraldehyde.[6] For this specific molecule, the chiral alpha-carbon has the (R)-configuration.

This is confirmed by its positive optical rotation value.[4] In contrast, the naturally occurring L-

phenylalanine has the (S)-configuration and a negative optical rotation.[5] Maintaining this

stereochemical purity is paramount, as the biological activity of a peptide is often exquisitely

sensitive to the stereochemistry of its constituent amino acids.

Physicochemical Properties
The key properties of Boc-2-Iodo-D-Phenylalanine are summarized in the table below for

quick reference.
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Property Value Reference(s)

CAS Number 478183-64-1 [4]

Molecular Formula C₁₄H₁₈INO₄ [1][4]

Molecular Weight 391.2 g/mol [1][4]

Appearance White to off-white powder [5]

Melting Point 155-161 °C [4]

Optical Rotation [α]D +44 ± 2º (c=1 in MeOH) [4]

Purity ≥ 99% (HPLC) [4]

Synonyms

Boc-D-Phe(2-I)-OH, (R)-Boc-2-

amino-3-(2-

iodophenyl)propionic acid

[4]

Part 2: Application in Peptide Synthesis & Post-
Synthetic Modification
The primary value of Boc-2-Iodo-D-Phenylalanine lies in its role as a versatile building block

in Solid-Phase Peptide Synthesis (SPPS), followed by on-resin modification. The iodine atom

serves as a robust handle for introducing novel functionalities via palladium-catalyzed cross-

coupling reactions.

Workflow: On-Resin Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an

organohalide (in this case, our iodophenylalanine residue) and an organoboron compound.

Performing this reaction on the solid support after peptide synthesis is highly efficient, as it

simplifies purification by allowing excess reagents and byproducts to be washed away from the

resin-bound product.

Below is a detailed protocol for this workflow. The causality behind each step is explained to

provide a deeper understanding of the process.
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Detailed Experimental Protocol: On-Resin Suzuki
Coupling
Objective: To synthesize a peptide containing a 2-iodophenylalanine residue and subsequently

modify it via an on-resin Suzuki coupling reaction to introduce a biphenyl moiety.

Step 1: Incorporation of Boc-2-Iodo-D-Phe-OH via SPPS

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in

Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30

minutes.

Rationale: Proper swelling of the polystyrene resin is crucial to ensure that all reactive

sites are accessible for subsequent chemical steps.

Boc Deprotection (if starting with a pre-loaded resin): Treat the resin with 50% Trifluoroacetic

Acid (TFA) in DCM for 30 minutes. Wash thoroughly with DCM (3x), 10%

Diisopropylethylamine (DIPEA) in DMF (3x), and DMF (5x).

Rationale: TFA cleaves the Boc protecting group, exposing the free amine for the next

coupling cycle. The DIPEA wash neutralizes the resulting ammonium trifluoroacetate salt.

Amino Acid Coupling: In a separate vessel, pre-activate a 3-fold molar excess of Boc-2-Iodo-

D-Phe-OH with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this activation

mixture to the resin. Agitate for 2-4 hours at room temperature.

Rationale: HBTU is a standard coupling reagent that converts the carboxylic acid into a

highly reactive acyl-guanidinium species, facilitating efficient amide bond formation. DIPEA

acts as the base to activate the coupling reagent and neutralize any generated acids.

Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates

the successful consumption of all free primary amines.

Rationale: The Kaiser test is a self-validating system. It provides a rapid colorimetric

readout of reaction completion, ensuring the integrity of the peptide sequence before

proceeding.
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Step 2: On-Resin Suzuki-Miyaura Cross-Coupling

Reagent Preparation: Prepare a solution containing Phenylboronic acid (5 eq), a palladium

catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like Sodium Carbonate (Na₂CO₃, 5 eq).

Rationale: Phenylboronic acid is the coupling partner. The palladium catalyst is the heart

of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and

reductive elimination. The base is essential for the transmetalation step.

Solvent System: Dissolve the reagents in a degassed solvent mixture, typically DMF/H₂O

(e.g., 3:1 ratio).

Rationale: Degassing the solvent by bubbling with argon or nitrogen is critical to remove

dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of

water can often accelerate the reaction.

Coupling Reaction: Add the reagent mixture to the peptide-resin. Heat the reaction vessel to

60-80 °C and agitate for 12-24 hours under an inert atmosphere (Argon or Nitrogen).

Rationale: Heating increases the reaction rate. The inert atmosphere is maintained to

protect the catalyst throughout the extended reaction time.

Washing: After the reaction, thoroughly wash the resin with the reaction solvent (DMF/H₂O),

followed by water, DMF, and finally DCM to remove all residual catalyst, base, and unreacted

boronic acid.

Rationale: Extensive washing is the key advantage of solid-phase synthesis, enabling

straightforward purification of the final product.

Step 3: Cleavage and Final Product Isolation

Drying: Dry the resin under a high vacuum for at least 1 hour.

Cleavage: Treat the resin with a cleavage cocktail, such as 95% TFA, 2.5%

Triisopropylsilane (TIS), and 2.5% H₂O, for 2-3 hours.
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Rationale: High-concentration TFA cleaves the peptide from the resin and removes any

remaining acid-labile side-chain protecting groups. TIS and water act as scavengers to

trap reactive carbocations generated during cleavage, preventing side reactions.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to

pellet the peptide, decant the ether, and repeat the wash. Purify the final product by reverse-

phase HPLC.

Characterization: Confirm the identity and purity of the final biphenyl-containing peptide

using LC-MS and Mass Spectrometry.

Visualizing the Workflow
The following diagram illustrates the key stages of incorporating Boc-2-Iodo-D-Phe and its

subsequent on-resin modification.

Solid-Phase Peptide Synthesis (SPPS) On-Resin Suzuki Coupling Cleavage & Purification

1. Swollen Resin
with free amine

2. Couple
Boc-2-Iodo-D-Phe-OH

HBTU, DIPEA
3. Resin-Bound

Iodo-Peptide
4. Add Phenylboronic Acid,

Pd(PPh₃)₄, Na₂CO₃

5. Resin-Bound
Biphenyl-Peptide 6. Cleave with TFA 7. Purify via HPLC Final Modified Peptide

Click to download full resolution via product page

Caption: Workflow for peptide modification using Boc-2-Iodo-D-Phe.

Part 3: Broader and Emerging Applications
While palladium-catalyzed reactions are a major application, the unique properties of Boc-2-
Iodo-D-Phenylalanine make it valuable in other advanced fields:

Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive

isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I).[7][8] This allows for the synthesis of radiolabeled

peptides that can be used as probes in diagnostic imaging techniques like Single Photon

Emission Computed Tomography (SPECT) to visualize specific tissues or cell populations,

such as tumors.[7][8]
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Bioconjugation: The reactivity of the iodo-group can be leveraged for bioconjugation, creating

systems for targeted drug delivery where a therapeutic agent is attached to a peptide

designed to bind to a specific cellular receptor.[4][5]

Native Chemical Ligation (NCL): Recent research has shown that Boc-2-iodo-phenylalanine

can serve as a precursor to 2-mercaptophenylalanine.[9] This derivative can then participate

in NCL, a powerful technique for ligating two unprotected peptide fragments together to form

a larger protein, with the final product at the ligation site being a native phenylalanine residue

after a desulfurization step.[9]

Conclusion
Boc-2-Iodo-D-Phenylalanine is far more than a simple protected amino acid; it is a strategic

tool for molecular innovation. Its well-defined structure and stereochemistry provide a stable

foundation for building peptides with enhanced proteolytic resistance. More importantly, its

ortho-iodine substituent acts as a versatile chemical handle, empowering researchers to

perform elegant and efficient post-synthetic modifications directly on the solid support. From

creating conformationally constrained cyclic peptides to developing targeted

radiopharmaceuticals, the applications of this compound continue to expand, cementing its role

as an indispensable reagent in the modern drug discovery and chemical biology toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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